Acidity Advantage Over Carboxylate Analogs
The methanesulfonic acid group (estimated pKa ≈ -2) confers substantially stronger acidity compared to carboxylate-bearing pyrrole analogs like 5-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid (predicted pKa ≈ 3.5–4.5). While no direct experimental pKa determination has been published for the target compound, the predicted value ensures complete ionization even at strongly acidic conditions (pH < 0), whereas carboxylate analogs remain partially or fully protonated, impacting solubility and reactivity .
| Evidence Dimension | Ionization state and acidity |
|---|---|
| Target Compound Data | Estimated pKa ≈ -2 (methanesulfonic acid); fully ionized at pH > -2 |
| Comparator Or Baseline | 5-Acetyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 740839-18-3); predicted pKa ≈ 3.5–4.5 |
| Quantified Difference | ΔpKa ≈ 5.5–6.5 units (≈10^5–10^6 stronger acid) |
| Conditions | Computational prediction based on fragment-based pKa tools; no experimental validation available for the target compound. |
Why This Matters
This ensures the compound is a non-oxidizing strong acid compatible with acid-sensitive substrates, unlike HCl or H₂SO₄, which can cause decomposition, making it a superior choice for acid-catalyzed reactions requiring strong acidity.
